Thromboxane
説明
Physiologically active compounds found in many organs of the body. They are formed in vivo from the prostaglandin endoperoxides and cause platelet aggregation, contraction of arteries, and other biological effects. Thromboxanes are important mediators of the actions of polyunsaturated fatty acids transformed by cyclooxygenase.
Structure
2D Structure
3D Structure
特性
CAS番号 |
66719-58-2 |
|---|---|
分子式 |
C20H40O |
分子量 |
296.5 g/mol |
IUPAC名 |
(2R,3S)-3-heptyl-2-octyloxane |
InChI |
InChI=1S/C20H40O/c1-3-5-7-9-11-13-17-20-19(16-14-18-21-20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3/t19-,20+/m0/s1 |
InChIキー |
RZWIIPASKMUIAC-VQTJNVASSA-N |
SMILES |
CCCCCCCCC1C(CCCO1)CCCCCCC |
異性体SMILES |
CCCCCCCC[C@@H]1[C@H](CCCO1)CCCCCCC |
正規SMILES |
CCCCCCCCC1C(CCCO1)CCCCCCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Historical Context and Foundational Discoveries in Thromboxane Research
Early Recognition of Eicosanoid Biological Significance
The story of thromboxane begins with the broader discovery of eicosanoids, biologically active compounds derived from 20-carbon unsaturated fatty acids. nih.gov The history of eicosanoids dates back to the 1930s when biologically active substances were first found in human seminal plasma. nih.gov These were later named "prostaglandins." nih.govbritannica.com In 1930, gynecologist Raphael Kurzrok and pharmacologist Charles Leib first characterized prostaglandin (B15479496) as a component of semen. wikipedia.org This was followed by the work of George and Mildred Burr between 1929 and 1932, who demonstrated that dietary fat restriction in animals led to a deficiency disease, first describing essential fatty acids. wikipedia.org In 1935, Swedish physiologist Ulf von Euler independently discovered prostaglandins (B1171923) in human semen and named them, believing they were secreted by the prostate gland. britannica.comwikipedia.org It wasn't until 1964 that Sune K. Bergström and Bengt I. Samuelsson made the crucial link, showing that these "classical" eicosanoids were derived from arachidonic acid, which was by then recognized as an essential fatty acid. wikipedia.org These early discoveries laid the groundwork for understanding a new class of potent signaling molecules. nih.gov
| Key Figure(s) | Year(s) | Discovery |
| Raphael Kurzrok & Charles Leib | 1930 | Characterized prostaglandin in semen. wikipedia.org |
| George & Mildred Burr | 1929-1932 | Described essential fatty acids. wikipedia.org |
| Ulf von Euler | 1935 | Independently discovered and named prostaglandins. britannica.comwikipedia.org |
| Sune K. Bergström & Bengt I. Samuelsson | 1964 | Showed that eicosanoids are derived from arachidonic acid. wikipedia.org |
Identification of this compound A2 as a Major Platelet Product
In 1975, a pivotal discovery was made by Mats Hamberg, Jan Svensson, and Bengt Samuelsson. pnas.orgnih.gov While studying the conversion of the prostaglandin endoperoxide, prostaglandin G2, in human platelets, they identified an unstable intermediate with potent biological activity. pnas.orgnih.gov This compound was found to induce irreversible platelet aggregation. pnas.orgresearchgate.net Due to its role in thrombosis and its unique chemical structure, they named it this compound A2. wikipedia.org They determined that this compound A2 is a major product of arachidonic acid metabolism in platelets. taylorandfrancis.com This discovery was significant as it identified a key player in the process of blood clotting. wikipedia.orgwikipedia.org
Elucidation of this compound B2 as a Stable Metabolite
The same research that identified this compound A2 also led to the characterization of its stable, inactive metabolite, this compound B2. pnas.orgnih.gov Hamberg, Svensson, and Samuelsson observed that the highly unstable this compound A2, with a half-life of about 32 seconds at 37°C, rapidly converted into a more stable compound. pnas.orgnih.govwikipedia.org This stable product was identified as this compound B2. wikipedia.orgreactome.org The rapid hydration of this compound A2 to the biologically inactive this compound B2 is a key feature of its biological action, ensuring its effects are localized and transient. wikipedia.org The measurement of this compound B2 has since become a crucial tool for assessing this compound A2 production in both research and clinical settings. mdpi.comnih.gov
| Compound | Half-life (at 37°C) | Biological Activity |
| This compound A2 | ~32 seconds pnas.orgnih.gov | Potent platelet aggregator and vasoconstrictor. wikipedia.orgwikipedia.org |
| This compound B2 | Stable wikipedia.orgnih.gov | Biologically inactive. wikipedia.org |
Interplay with Cyclooxygenase and Prostaglandin Research
The discovery of thromboxanes was intrinsically linked to the ongoing research into prostaglandins and the enzyme responsible for their synthesis, cyclooxygenase (COX). wisdomlib.orgwikipedia.org The COX enzyme, also known as prostaglandin-endoperoxide synthase, converts arachidonic acid into prostaglandin endoperoxides, which are the precursors to both prostaglandins and thromboxanes. mdpi.comwikipedia.org In 1971, John Robert Vane demonstrated that aspirin (B1665792) and similar drugs inhibit prostaglandin synthesis by blocking the COX enzyme. wikipedia.org This discovery was a major breakthrough and earned him, along with Sune Bergström and Bengt Samuelsson, the Nobel Prize in Physiology or Medicine in 1982. wikipedia.org The understanding that COX was the central enzyme in this pathway was crucial for the subsequent discovery of thromboxanes, as researchers were actively investigating the various products derived from prostaglandin endoperoxides in different tissues. nih.govresearchgate.net The identification of this compound A2 synthase, the enzyme that converts prostaglandin H2 to this compound A2, further solidified the connection between these two research areas. wikipedia.org
Key Methodological Advancements Facilitating Early Research
The foundational discoveries in this compound research were made possible by several key methodological advancements. The use of radiolabeled arachidonic acid allowed researchers to trace its metabolic fate within platelets and identify novel products. pnas.org A crucial technique in the structural elucidation of these new compounds was gas chromatography-mass spectrometry (GC-MS). creative-proteomics.com This powerful analytical method enabled the separation and identification of the minute quantities of these lipid mediators and their metabolites, providing detailed structural information. pnas.orgnih.gov Furthermore, the development of bioassays was essential for determining the biological activity of these newly discovered compounds. nih.gov For instance, platelet aggregometry was used to demonstrate the potent pro-aggregatory effects of this compound A2. pnas.orgresearchgate.net The trapping of the unstable this compound A2 with nucleophiles like methanol, followed by structural analysis of the resulting stable derivatives, was another innovative approach that provided critical evidence for its structure. pnas.orgnih.gov
Thromboxane Biosynthesis and Metabolic Pathways
The formation of thromboxane is a multi-step enzymatic process that begins with the liberation of a key precursor molecule from the cell membrane.
Arachidonic Acid Liberation and Initial Enzymatic Steps
The journey to this compound synthesis commences with the release of arachidonic acid, a polyunsaturated fatty acid, from the phospholipid bilayer of cellular membranes. This initial step is critical, as the availability of free arachidonic acid is the rate-limiting factor for the entire cascade.
The principal enzyme responsible for the liberation of arachidonic acid is Phospholipase A2 (PLA2). taylorandfrancis.com This enzyme specifically hydrolyzes the ester bond at the sn-2 position of membrane phospholipids, which is predominantly occupied by arachidonic acid. taylorandfrancis.com The activation of PLA2 can be triggered by various stimuli, leading to an increase in the intracellular concentration of free arachidonic acid. taylorandfrancis.commdpi.com While other phospholipases, such as Phospholipase C, have been implicated in arachidonic acid release under certain conditions, the central role of PLA2 is well-established. thieme-connect.comnih.gov
Once liberated, arachidonic acid serves as the substrate for the cyclooxygenase (COX) enzymes. wikipedia.orgfrontierspartnerships.org There are two primary isoforms of this enzyme, COX-1 and COX-2, both of which catalyze the conversion of arachidonic acid into an unstable intermediate, Prostaglandin (B15479496) G2 (PGG2). This is followed by a peroxidase reaction, also catalyzed by the COX enzymes, which reduces PGG2 to Prostaglandin H2 (PGH2). rsc.orgnih.gov
COX-1 is constitutively expressed in most tissues and is responsible for the baseline production of prostanoids that regulate various homeostatic functions. wikipedia.orgnih.gov In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, growth factors, and cytokines. wikipedia.orgnih.gov While both isoforms produce PGH2, the downstream products can differ depending on the cellular context and the relative expression of terminal synthases. nih.gov For instance, in resident peritoneal macrophages expressing only COX-1, a mix of prostanoids including this compound A2 is produced. nih.gov Conversely, the induction of COX-2 can lead to a preferential synthesis of other prostanoids like prostacyclin and prostaglandin E2. nih.gov
This compound-A Synthase (TXAS/TXA2S) Activity and Regulation
The final and committing step in the biosynthesis of this compound is catalyzed by a specific enzyme that converts the common precursor, PGH2, into the biologically active this compound A2.
This compound-A synthase (TXAS), also known as this compound A2 synthase (TXA2S), is the enzyme that catalyzes the isomerization of PGH2 to this compound A2 (TXA2). uniprot.orgmedchemexpress.comebi.ac.ukuniprot.orgebi.ac.uk This reaction is highly specific and is the defining step in the this compound biosynthetic pathway. youtube.com In addition to producing TXA2, TXAS can also cleave PGH2 into 12-hydroxyheptadecatrienoic acid (12-HHT) and malondialdehyde. uniprot.orgmedchemexpress.comcaymanchem.com TXA2 is a highly unstable molecule with a very short half-life in aqueous solutions, rapidly hydrolyzing to its inactive, stable metabolite, this compound B2 (TXB2). mdpi.com
This compound synthase is a membrane-bound protein. wikipedia.org Research has consistently localized this enzyme to the endoplasmic reticulum membrane. uniprot.orgcaymanchem.comwikipedia.orgassaygenie.com This subcellular localization is crucial for its function, as it places the enzyme in close proximity to the COX enzymes, which are also associated with the endoplasmic reticulum, thereby facilitating the efficient transfer of the unstable PGH2 substrate. wikipedia.org
The activity of this compound synthase is subject to complex regulation. While the primary determinant of this compound production is the availability of its substrate, PGH2, which is in turn dependent on COX activity, there are regulatory mechanisms that act directly on TXAS. nih.gov For example, studies in human monocytes have shown that while inflammatory stimuli like lipopolysaccharide can induce COX activity, the activity of this compound synthase remains relatively unchanged. nih.gov However, other factors can influence TXAS. For instance, the glucocorticoid dexamethasone (B1670325) has been shown to induce this compound synthase while suppressing cyclooxygenase synthesis. nih.gov Furthermore, TXAS undergoes a process known as suicide inactivation during its catalytic cycle, which provides an intrinsic mechanism for limiting its own activity. caymanchem.com The kinetics of TXA synthase also differ from other prostanoid synthases; for example, TXA synthase becomes saturated at lower concentrations of PGH2 compared to PGE synthase. aai.org
Data Tables
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Subcellular Localization |
| Phospholipase A2 | PLA2 | Membrane Phospholipids | Arachidonic Acid, Lysophospholipids | Cytosol, Secreted |
| Cyclooxygenase-1 | COX-1 | Arachidonic Acid | Prostaglandin G2, Prostaglandin H2 | Endoplasmic Reticulum |
| Cyclooxygenase-2 | COX-2 | Arachidonic Acid | Prostaglandin G2, Prostaglandin H2 | Endoplasmic Reticulum |
| This compound-A Synthase | TXAS/TXA2S | Prostaglandin H2 | This compound A2, 12-HHT, Malondialdehyde | Endoplasmic Reticulum Membrane |
This compound A2 Spontaneous Hydrolysis to this compound B2
This compound A2 (TXA2) is a highly unstable compound with a very short half-life of approximately 30 seconds in aqueous solution. wikipedia.orgmdpi.comresearchgate.net It undergoes rapid, non-enzymatic hydrolysis to form its more stable, but biologically inactive, metabolite, this compound B2 (TXB2). wikipedia.orgontosight.aireactome.org This rapid breakdown is a key feature of this compound signaling, ensuring that its potent actions are localized to the site of production. wikipedia.org
The hydrolysis reaction involves the cleavage of the unstable ether bridge that is a characteristic feature of the this compound A2 structure. reactome.orgyoutube.com This process leads to the formation of the more stable hemiacetal structure of this compound B2. The measurement of TXB2 levels is often used as an indirect indicator of TXA2 production in research and clinical settings due to the fleeting nature of TXA2 itself. frontiersin.orgnih.gov
Formation of Alternative Metabolites and By-products (e.g., 12-Hydroxyheptadecatrienoic Acid, 12-HHT)
The enzyme this compound A synthase (TXAS), which converts prostaglandin H2 (PGH2) into TXA2, also catalyzes a parallel reaction that results in the formation of 12-hydroxyheptadecatrienoic acid (12-HHT) and malondialdehyde (MDA). mdpi.comnih.govuniprot.org This fragmentation of PGH2 occurs in approximately equimolar amounts to the production of TXA2. mdpi.comnii.ac.jp
The proposed mechanism for this dual activity involves the interaction of the heme group within the TXAS enzyme with the endoperoxide bridge of PGH2. mdpi.com This interaction can lead to either an ionic rearrangement to form TXA2 or a fragmentation reaction that yields 12-HHT and MDA. mdpi.comreactome.org While initially considered an inactive byproduct of TXA2 synthesis, recent research has shown that 12-HHT possesses its own biological activities. wikipedia.orgnih.gov
Furthermore, PGH2 can also be converted to 12-HHT and MDA through a non-enzymatic pathway. nih.govnii.ac.jp This can occur in the absence or inhibition of TXAS, where the unstable PGH2 can be shunted towards the production of other prostaglandins (B1171923) like PGD2, PGE2, and PGF2α, as well as 12-HHT. nih.gov
The metabolism of 12-HHT itself leads to the formation of other compounds. It can be metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 12-keto-heptadecatrienoic acid (12-KHT). nih.govnii.ac.jp Further metabolism of 12-KHT can lead to the production of 10,11-dihydro-12-KHT. nii.ac.jp
Thromboxane Receptor Tp Signaling and Cellular Transduction Mechanisms
Thromboxane Prostanoid Receptor (TP) Characterization
The this compound prostanoid receptor, or TP receptor, is a critical component in a variety of physiological and pathological processes, including hemostasis and cardiovascular diseases. annualreviews.org Its activation by endogenous ligands triggers a cascade of intracellular events that ultimately dictate the cellular response.
G-Protein Coupled Receptor (GPCR) Nature of TP
The this compound prostanoid receptor (TP) is a member of the G-protein coupled receptor (GPCR) superfamily, specifically belonging to the Class A (rhodopsin family) of these receptors. plos.orgunimi.itunimi.it GPCRs are characterized by their seven transmembrane-spanning alpha-helical domains connected by intracellular and extracellular loops. ahajournals.org This structural arrangement allows them to interact with a wide array of extracellular signals and transmit them into the cell's interior through the activation of heterotrimeric G proteins. ahajournals.org The TP receptor is expressed in various tissues, including platelets, vascular smooth muscle and endothelial cells, lungs, and kidneys. nih.gov
Identification and Functional Divergence of Human TP Isoforms (TPα and TPβ)
In humans, the TP receptor exists as two distinct isoforms, designated TPα and TPβ, which arise from alternative mRNA splicing of the same gene (TBXA2R). nih.govnih.govmdpi.com These isoforms share an identical sequence for the first 328 amino acids but differ in their C-terminal cytoplasmic tails. mdpi.comwikipedia.org The TPα isoform has a shorter C-terminal tail of 15 amino acids, while the TPβ isoform possesses a longer tail of 79 amino acids. mdpi.com
This structural difference in the C-terminal domain leads to functional divergence between the two isoforms. wikipedia.orgnih.gov While both isoforms are capable of activating certain common signaling pathways, they also exhibit distinct regulatory properties and can couple to different G proteins, leading to varied cellular responses. nih.govwikipedia.org For instance, TPβ undergoes agonist-induced internalization, a process of receptor downregulation, whereas TPα does not. wikipedia.org The differential expression of these isoforms in various tissues further contributes to the complexity of this compound signaling. nih.gov For example, platelets predominantly express the TPα isoform. nih.gov
Ligand Binding and Activation by this compound A2 and Isoprostanes
The primary endogenous ligand for the TP receptor is this compound A2 (TXA2). scbt.com TXA2 is a highly potent but unstable molecule that binds to and activates the TP receptor, initiating downstream signaling cascades. nih.govscbt.com Due to its instability, stable synthetic analogs such as U46619 are often used in research to study TP receptor function. scbt.com
In addition to TXA2, the TP receptor can also be activated by isoprostanes. nih.govscbt.com Isoprostanes, such as 8-iso-PGF2α, are prostaglandin-like compounds formed from the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid. nih.govscbt.com While they are generally less potent than TXA2, isoprostanes can act as partial agonists of the TP receptor, contributing to physiological and pathological processes, particularly in the context of oxidative stress. wikipedia.org
Intracellular Signaling Cascades Activated by TP
Upon ligand binding, the activated TP receptor undergoes a conformational change that allows it to interact with and activate various heterotrimeric G proteins. This interaction initiates a cascade of intracellular signaling events that ultimately mediate the physiological effects of this compound.
G-Protein Coupling Profiles (Gq, G11, G12, G13, Gi, Gs, Gh)
The TP receptor is known for its promiscuous coupling to a wide range of G protein families, which contributes to its diverse cellular effects. plos.orgunimi.it The primary and most well-characterized coupling is to the Gq family of G proteins, including Gq and G11. wikipedia.orgucd.iegenscript.com
Beyond Gq/11, the TP receptor has been shown to couple to several other G protein families:
G12/13: Activation of G12 and G13 proteins by the TP receptor leads to the activation of Rho GTPases, which are involved in regulating cellular processes like cell migration. nih.govwikipedia.org
Gi: The TPβ isoform, in particular, can couple to the Gi family of G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. nih.govwikipedia.org In some cell types, like human airway smooth muscle cells, the TP receptor predominantly couples to Gi/o proteins. atsjournals.orgatsjournals.orgnih.gov
Gs: Conversely, the TPα isoform has been shown to couple to the Gs family of G proteins, which stimulates adenylyl cyclase and increases cAMP levels. nih.govwikipedia.org
Gh: The TP receptor can also couple to the atypical G protein Gh (transglutaminase-2), which can activate phospholipase C. annualreviews.orgnih.govwikipedia.org
Table 1: G-Protein Coupling of TP Receptor Isoforms
| G-Protein Family | Coupled Isoform(s) | Primary Downstream Effect |
| Gq/11 | TPα and TPβ | Activation of Phospholipase C (PLC) nih.govwikipedia.orgucd.ie |
| G12/13 | TPα and TPβ | Activation of Rho GTPases nih.govwikipedia.org |
| Gi | TPβ | Inhibition of Adenylyl Cyclase nih.govwikipedia.org |
| Gs | TPα | Stimulation of Adenylyl Cyclase nih.govwikipedia.org |
| Gh | TPα | Activation of Phospholipase C (PLC) nih.govwikipedia.orgucd.ie |
Phospholipase C (PLC) Activation and Inositol (B14025) Phosphate Signaling (IP3, DAG)
The activation of the Gq/11 pathway by the TP receptor leads to the stimulation of Phospholipase C (PLC) beta isoforms. nih.govgenscript.com PLC is a membrane-associated enzyme that hydrolyzes the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govebi.ac.ukyoutube.com
Inositol 1,4,5-trisphosphate (IP3): IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum. ebi.ac.ukyoutube.com This binding triggers the opening of calcium channels, leading to a rapid increase in the concentration of intracellular calcium ([Ca2+]i). genscript.comebi.ac.ukyoutube.com This rise in calcium is a key signal for many cellular responses, including smooth muscle contraction and platelet aggregation. nih.gov
Intracellular Calcium Ion Mobilization and Flux Regulation
A key event in TP receptor signaling is the mobilization of intracellular calcium ions ([Ca2+]i). nih.govontosight.ai The TP receptor, upon activation, couples with Gq proteins, which in turn activate phospholipase C (PLC). haematologica.orgontosight.ai PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govontosight.ai
Interestingly, the magnitude of the calcium response can vary depending on the concentration of the this compound analog and the specific signaling pathway engaged. frontiersin.org For instance, low concentrations of the TXA2 mimetic U46619 may result in a limited increase in intracellular free calcium. frontiersin.org
Protein Kinase C (PKC) Activation and Downstream Target Phosphorylation
The other second messenger produced by PLC, diacylglycerol (DAG), remains in the plasma membrane and activates protein kinase C (PKC). nih.govontosight.ai PKC is a family of serine/threonine kinases that play a crucial role in signal transduction by phosphorylating a wide range of protein substrates. nih.govaku.edu
The activation of PKC is a key step in this compound-mediated cellular responses. haematologica.orgnih.gov In platelets, PKC activation is essential for granule secretion, which releases further signaling molecules like ADP, and for the full activation of integrin αIIbβ3. haematologica.orgnih.gov PKC can also be involved in the desensitization of the TP receptor itself. ahajournals.org Different PKC isoforms, such as PKC-α, PKC-β, PKC-ζ, and PKC-θ, have been implicated in various aspects of this compound signaling. ahajournals.orgashpublications.orgphysiology.org For example, PKC-θ plays a significant role in platelet functional responses downstream of certain receptors and influences this compound A2 release. ashpublications.org Conversely, some PKC isoforms can have negative regulatory roles on this compound generation. ashpublications.org
The specific downstream targets of PKC phosphorylation in the context of this compound signaling are numerous and contribute to the diverse cellular effects. One important substrate is a protein with a molecular weight of approximately 47 kDa (pleckstrin), the phosphorylation of which is a hallmark of platelet activation. ahajournals.org
Rho/Rho-kinase (ROCK) Pathway Activation and Cytoskeletal Rearrangements
In addition to the Gq pathway, TP receptors also couple to the G12/13 family of G proteins. haematologica.orgnih.gov Activation of G12/13 leads to the stimulation of the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK). haematologica.orgnih.govbiorxiv.org The Rho/ROCK pathway is a major regulator of the actin cytoskeleton. haematologica.orgahajournals.org
Upon activation, ROCK phosphorylates and inhibits myosin light chain (MLC) phosphatase, leading to an increase in the phosphorylation of MLC. nih.gov This, along with Ca2+/calmodulin-dependent regulation of MLC kinase, drives the reorganization of the cytoskeleton, resulting in platelet shape change from a discoid to a spherical form with pseudopods. nih.gov This shape change is one of the earliest responses to platelet agonists like this compound A2. nih.gov
The RhoA/ROCK pathway is also implicated in the sustained contraction of smooth muscle cells and can contribute to endothelial barrier dysfunction. ahajournals.orgd-nb.info Furthermore, there is evidence of crosstalk between the RhoA/ROCK pathway and other signaling cascades, such as the p38 MAP kinase pathway, which can also influence cytoskeletal rearrangements. ahajournals.org
Integrin Activation (e.g., Glycoprotein (B1211001) IIb/IIIa) and Platelet Adhesion Mechanisms
A critical outcome of TP receptor signaling in platelets is the activation of the integrin glycoprotein IIb/IIIa (αIIbβ3). wikipedia.orghaematologica.orgnih.gov This receptor is the most abundant on the platelet surface and, in its resting state, has a low affinity for its ligands, primarily fibrinogen. haematologica.orgashpublications.org
The signaling pathways initiated by this compound, particularly the increase in intracellular calcium and the activation of PKC, lead to "inside-out" signaling. nih.govresearchgate.netoncohemakey.com This process culminates in a conformational change of the GPIIb/IIIa receptor to a high-affinity state. nih.govresearchgate.net The direct interaction of the protein talin with the cytoplasmic tail of the β3 subunit is a crucial final step in this activation. ashpublications.orgoncohemakey.com
Once activated, GPIIb/IIIa can bind to fibrinogen, which acts as a bridge between adjacent platelets, leading to platelet aggregation and the formation of a stable thrombus. wikipedia.orgwikipedia.orgresearchgate.net this compound A2 can also enhance platelet adhesion to surfaces like collagen, further promoting thrombus formation. nih.govoup.comaustinpublishinggroup.com
Receptor Regulation and Desensitization Mechanisms
The response to this compound A2 is tightly controlled to prevent excessive platelet activation and vasoconstriction. pnas.org A key regulatory mechanism is the desensitization of the TP receptor, where the receptor becomes refractory to further stimulation after initial agonist exposure. ahajournals.orgpnas.org This process can be homologous (induced by the receptor's own agonist) or heterologous (induced by agonists of other receptors). ahajournals.org
Desensitization involves several mechanisms, including the uncoupling of the receptor from its G protein, which can occur rapidly, and a more delayed down-regulation of receptor numbers from the cell surface. ahajournals.orgpnas.orgpnas.org
Receptor Cycling and Internalization Dynamics
Following agonist-induced activation, the TP receptor can be internalized from the plasma membrane into intracellular compartments. This process of receptor cycling is an important mechanism for regulating the number of receptors available for signaling at the cell surface.
There are differences in the internalization dynamics between the two TP receptor isoforms. The TPβ isoform undergoes agonist-induced internalization, while the TPα isoform does not appear to do so to the same extent. wikipedia.org This internalization of TPβ is facilitated by the association with β-arrestin following receptor phosphorylation by G protein-coupled receptor kinases (GRKs). ucd.ie Oxidative stress has been shown to attenuate ligand-induced internalization of the this compound receptor, potentially leading to a more persistent signaling state. plos.org
Identification of Phosphorylation Sites and Molecular Basis of Receptor Desensitization
Phosphorylation of the TP receptor on specific amino acid residues within its intracellular domains is a primary mechanism of desensitization. ahajournals.orgresearchgate.net This phosphorylation is carried out by various kinases, including protein kinase C (PKC) and G protein-coupled receptor kinases (GRKs). ahajournals.orgucd.ie
Several key phosphorylation sites have been identified that are crucial for the desensitization of both TPα and TPβ isoforms.
For TPα:
Serine 145 (Ser145) in the second intracellular loop is a target for PKC-mediated phosphorylation, leading to partial and transient desensitization. researchgate.net
Threonine 337 (Thr337) and Serine 331 (Ser331) within the C-terminal tail are targets for PKC and protein kinase G (PKG), respectively, resulting in more profound and sustained desensitization. researchgate.netamegroups.cn Ser331 has been identified as a major site for PKC-induced phosphorylation and desensitization. amegroups.cn
For TPβ:
Serine 145 (Ser145) is also a target for PKC-mediated phosphorylation, causing partial desensitization. ucd.ieucd.ie
Serine 239 (Ser239) in the third intracellular loop and Serine 357 (Ser357) in the C-terminal tail are phosphorylated by GRK2/3, leading to profound desensitization and facilitating β-arrestin binding and receptor internalization. ucd.ie
Threonine 399 (Thr399) in the C-tail has been identified as a target for PKC phosphorylation in response to activation of other prostanoid receptors (EP1 and FP), a form of heterologous desensitization. nih.gov
Modulation by Endogenous Kinases (e.g., Pim Kinase in TP Receptor Function)
The function and signaling capacity of the this compound receptor (TP) are subject to regulation by various intracellular enzymes, including endogenous kinases. A notable example of this modulation is the role of the Pim kinase family, which are serine/threonine kinases implicated in cell survival and proliferation. haematologica.org Research has identified Pim-1 kinase as a novel regulator of TP receptor function, particularly in platelets. haematologica.orgreading.ac.uk
Pim-1 is expressed in both human and mouse platelets. haematologica.orgreading.ac.uk Studies involving the pharmacological inhibition or genetic deletion of Pim kinase have demonstrated a resulting decrease in thrombus formation, without a corresponding impairment of hemostasis. reading.ac.ukresearchgate.net This anticoagulant effect was found to be specifically due to the disruption of this compound A2 receptor signaling. haematologica.orgreading.ac.uk
The primary mechanism involves the regulation of the TP receptor's presence on the cell surface. Inhibition of Pim kinase leads to a significant reduction in the surface expression of the TPα receptor isoform. haematologica.orgnih.gov This decrease in surface receptors is not due to reduced synthesis but rather to an increase in receptor internalization from the plasma membrane, a process dependent on dynamin and β-arrestin. nih.gov Further investigation has pinpointed a specific site of action, identifying serine 57 (Ser57) within the first intracellular loop of the TPα receptor as a crucial phosphorylation site for Pim kinase. nih.gov Mutation of this site has been shown to be critical for maintaining the receptor's surface expression and its ability to mediate functional responses to this compound A2. nih.gov
The reduction in surface TPα receptors following Pim kinase inhibition leads to diminished cellular responses to TP agonists, such as U46619. haematologica.orgnih.gov This is observed as a decrease in key platelet activation events, including calcium mobilization, α-granule secretion (measured by P-selectin exposure), and integrin αIIbβ3 activation. haematologica.orgnih.gov These findings identify a unique regulatory pathway for TP receptor function that is independent of traditional cyclooxygenase (COX) inhibition or direct receptor antagonism. reading.ac.ukresearchgate.net
Table 1: Effects of Pim Kinase Inhibition on this compound Receptor (TPαR) Function
| Parameter | Effect of Pim Kinase Inhibition | Mechanism | Reference |
|---|---|---|---|
| Thrombus Formation | Reduced | Attenuation of TPαR signaling pathway | haematologica.orgreading.ac.uk |
| TPαR Surface Expression | Reduced | Increased receptor internalization (dynamin and β-arrestin dependent) | haematologica.orgnih.gov |
| Response to TP Agonists | Reduced | Fewer available surface receptors for ligand binding | reading.ac.ukresearchgate.netnih.gov |
| Platelet Activation | Inhibited | Decreased calcium flux, α-granule secretion, and integrin activation | haematologica.orgnih.gov |
Impact of Oxidative Stress on Receptor Stabilization, Relocation, and Responsiveness
Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, profoundly impacts this compound receptor signaling through a multi-level regulatory mechanism. This involves changes in the receptor's stability, cellular location, and functional responsiveness. plos.orgnih.gov
Stabilization: The human this compound receptor has two primary isoforms, TPα and TPβ, which are produced by alternative splicing. mdpi.com The TPβ isoform, when expressed in model systems like COS-7 cells, is predominantly located in the endoplasmic reticulum (ER) and is typically a short-lived protein. nih.govnih.gov However, exposure to oxidative stress, often simulated in vitro using hydrogen peroxide (H₂O₂), induces the maturation and stabilization of the TPβ protein. mdpi.comnih.gov This stabilization extends the protein's half-life by protecting it from ER-associated degradation (ERAD), a process that normally removes misfolded or unassembled proteins. nih.govfieldlab.org This effect is not exclusive to the beta isoform, as studies have shown that the TPα isoform responds identically to oxidative stress in terms of stabilization. fieldlab.org The stabilization mechanism is linked to a cluster of arginine residues within the C-terminal domain of the receptor. fieldlab.org
Relocation: A critical consequence of this stabilization is the enhanced translocation of the TP receptor within the cell. Oxidative stress promotes the movement of TPβ from the ER to the Golgi complex and subsequently to the plasma membrane. plos.orgmdpi.com This relocation to the cell surface is a rapid event; a single, brief exposure to an oxidative challenge can trigger a significant increase in surface receptors, which can be maximal within one hour and persist for at least eight hours before returning to baseline levels after 24 hours. plos.orgnih.gov This process is sensitive to Brefeldin A, indicating that the transport of this newly stabilized receptor cohort occurs via the conventional secretory pathway through the Golgi complex. plos.orgnih.gov
Responsiveness: The increased density of functional TP receptors at the cell surface directly leads to a state of cellular hyper-responsiveness to TP agonists. plos.orgresearchgate.net Following oxidative stress, cells exhibit a potentiated increase in intracellular calcium concentration in response to agonists like U46619 and the isoprostane 8-iso PGF2α. plos.orgnih.gov Furthermore, this hyper-responsive state is characterized by a loss of typical ligand-dependent receptor internalization, meaning the receptors remain on the surface and active for longer periods. plos.orgnih.gov This sustained signaling capacity suggests a sophisticated mechanism where oxidative stress not only increases the number of available receptors but also enhances their functional output, contributing to pathological conditions associated with elevated this compound signaling. plos.orgnih.gov
Table 2: Impact of Oxidative Stress on this compound Receptor (TP) Properties
| Property | Effect of Oxidative Stress | Key Findings | Reference |
|---|---|---|---|
| Stabilization | Increased | Protects TPβ and TPα from ER-associated degradation, prolonging protein half-life. | mdpi.comnih.govfieldlab.org |
| Relocation | Translocation to cell surface | Promotes movement from the Endoplasmic Reticulum to the Golgi and then to the plasma membrane. | plos.orgnih.govmdpi.com |
| Responsiveness | Enhanced (Hyper-responsiveness) | Potentiates intracellular calcium response to agonists; reduces ligand-dependent internalization. | plos.orgnih.govnih.gov |
Table 3: Compound Names Mentioned in Article
| Compound Name | Classification/Role |
|---|---|
| 8-iso PGF2α | TP Receptor Agonist; Isoprostane |
| AZD1208 | Pim Kinase Inhibitor |
| Brefeldin A | Inhibitor of protein transport from ER to Golgi |
| CX6258 | Pim Kinase Inhibitor |
| GR32191 | This compound Receptor Antagonist |
| Hydrogen Peroxide (H₂O₂) | Inducer of Oxidative Stress |
| Indomethacin | Cyclooxygenase (COX) Inhibitor |
| PIM-447 (LGH447) | Pim Kinase Inhibitor |
| SGI-1776 | Pim Kinase Inhibitor |
| SMI-4a | Pim Kinase Inhibitor |
| SQ29548 | This compound Receptor Antagonist |
| U46619 | this compound A2 mimetic; TP Receptor Agonist |
Cellular and Molecular Physiology of Thromboxane
Homeostatic Balance with Prostacyclin (PGI2) in Vascular Endothelium
Thromboxane A2 (TXA2) and Prostacyclin (PGI2), both members of the eicosanoid family, are critical regulators of cardiovascular homeostasis, exhibiting opposing biological activities. Both compounds are synthesized from arachidonic acid, but in different cell types within the vascular system wikipedia.orgprimescholars.comscielo.org.pe.
TXA2 is predominantly produced by activated platelets during the initial stages of hemostasis primescholars.comwikipedia.org. Its primary functions are prothrombotic, stimulating the activation of new platelets, increasing platelet aggregation, and inducing potent vasoconstriction primescholars.comwikipedia.org. This action is crucial for forming a temporary plug at the site of vascular injury and reducing bleeding primescholars.com.
In contrast, Prostacyclin (PGI2), also known as prostaglandin (B15479496) I2, is synthesized by healthy endothelial cells lining the walls of blood vessels wikipedia.orgprimescholars.com. PGI2 acts as a powerful vasodilator and a potent inhibitor of platelet activation and aggregation wikipedia.orgprimescholars.com. By preventing excessive platelet aggregation and promoting vasodilation, PGI2 helps maintain normal blood flow and prevents the formation of unnecessary clots primescholars.com.
The delicate balance between the pro-aggregatory and vasoconstrictive effects of TXA2 and the anti-aggregatory and vasodilatory effects of PGI2 is essential for maintaining vascular homeostasis wikipedia.orgprimescholars.comscielo.org.pejst.go.jpanalesranf.comnih.gov. This balance is largely controlled by the activities of cyclooxygenase (COX) enzymes: COX-1 primarily mediates TXA2 production in platelets, while COX-2 is responsible for PGI2 synthesis in vascular endothelial and smooth muscle cells jst.go.jpanalesranf.comnih.gov. Disruptions in this critical balance can lead to various cardiovascular disorders, including thrombosis or excessive bleeding primescholars.com.
The key opposing actions of this compound A2 and Prostacyclin are summarized below:
| Feature | This compound A2 (TXA2) | Prostacyclin (PGI2) |
| Primary Production Site | Activated Platelets primescholars.comwikipedia.org | Vascular Endothelial Cells wikipedia.orgprimescholars.com |
| Effect on Platelets | Stimulates activation and aggregation primescholars.comwikipedia.org | Inhibits activation and aggregation wikipedia.orgprimescholars.com |
| Effect on Vascular Tone | Potent Vasoconstrictor primescholars.comwikipedia.org | Potent Vasodilator wikipedia.orgprimescholars.com |
| Role in Hemostasis | Prothrombotic (promotes clot formation) primescholars.comwikipedia.org | Anti-thrombotic (prevents unnecessary clot formation) wikipedia.orgprimescholars.com |
| Mediating Enzyme | Primarily COX-1 jst.go.jpanalesranf.comnih.gov | Primarily COX-2 jst.go.jpanalesranf.comnih.gov |
Broader Cellular and Tissue-Specific Effects
Beyond its well-established role in hemostasis, this compound exerts a range of effects on various cell types and tissues, influencing processes such as cell proliferation, immune responses, and lymphatic system function.
This compound A2 (TXA2) signaling, primarily through its this compound receptor (TP), has been implicated in inducing the proliferation and migration of vascular smooth muscle cells (VSMCs) nih.govresearchgate.net. This process is particularly relevant in conditions like restenosis following vascular injury nih.govresearchgate.net. Research indicates that TP signaling activates YAP/TAZ proteins, which are key downstream effectors within the Hippo signaling pathway nih.govresearchgate.net. Activation of YAP/TAZ by TP-specific agonists, such as I-BOP and U-46619, promotes DNA synthesis and cell migration in VSMCs in a YAP/TAZ-dependent manner nih.govresearchgate.net. Furthermore, studies suggest that low-affinity this compound binding sites on VSMCs can mediate proliferation by triggering phosphoinositide hydrolysis and activating the MAPK pathway, ultimately leading to DNA synthesis and cell proliferation ahajournals.org.
Recent research highlights a novel function of this compound, specifically its receptor (TP) signaling, in facilitating lymphangiogenesis (the formation of new lymphatic vessels) and enhancing lymphatic drainage function austinpublishinggroup.comahajournals.orgahajournals.orgresearchgate.netnih.gov. In models of inflammation, such as lipopolysaccharide (LPS)-induced peritonitis, TP signaling has been shown to enhance the development of functional lymphatic vessels austinpublishinggroup.comahajournals.orgahajournals.orgnih.gov. This pro-lymphangiogenic activity is largely attributed to the actions of TP-positive macrophages and T cells, which accumulate in inflamed tissues and produce key pro-lymphangiogenic factors, including VEGF-C and VEGF-D, in a TP-dependent manner austinpublishinggroup.comahajournals.orgahajournals.org. Experimental evidence from systemic TP-knockout mice or mice with specific TP knockout in macrophages and T cells demonstrates suppressed lymphangiogenesis and reduced lymphatic drainage function, underscoring the importance of this pathway austinpublishinggroup.comahajournals.orgahajournals.orgresearchgate.net. Furthermore, TP signaling in macrophages has been shown to promote lymphangiogenesis and can contribute to the prevention of lymphedema nih.gov.
Thromboxane in Pathophysiological Processes: Molecular and Cellular Contributions
Contributions to Thrombotic Disorders at the Cellular Level
Thromboxane A2 is a central player in the development and progression of thrombotic disorders, contributing significantly at the cellular level through its actions on platelets and vascular cells.
Mechanisms in Atherogenesis and Plaque Instability
Atherosclerosis is a chronic inflammatory disease of the vasculature characterized by a complex interplay between blood components and arterial wall cells nih.govnih.gov. TXA2 significantly promotes the initiation and progression of atherogenesis nih.gov. It is produced not only by activated platelets (primarily via COX-1) but also by monocytes/macrophages within atherosclerotic plaques (via COX-2) nih.govmdpi.comahajournals.orgnih.govabcam.cn.
At the cellular level, TXA2 contributes to atherogenesis through several mechanisms:
Platelet Activation and Aggregation : TXA2 is a potent stimulus for platelet activation and aggregation, which are critical early events in plaque formation and growth nih.govwikipedia.org.
Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration : TXA2 activates its TP receptor on VSMCs, leading to their proliferation and migration nih.govnih.govahajournals.orgresearchgate.net. This mitogenic effect on VSMCs is a significant factor in the development of atherosclerosis and the process of restenosis following vascular injury nih.govnih.gov. Research indicates that TP signaling induces VSMC migration and proliferation by activating YAP/TAZ, downstream effectors of the Hippo signaling pathway nih.govresearchgate.net.
Leukocyte-Endothelial Cell Interaction : TXA2 promotes the interaction between leukocytes and endothelial cells, a key component of the inflammatory process in atherosclerosis nih.gov.
Macrophage Foam Cell Formation : TXA2 has been linked to the formation of macrophage foam cells, which are lipid-laden macrophages central to atherosclerotic lesion development nih.govahajournals.org. Macrophages in atherosclerotic plaques express high levels of this compound synthetase and produce TXA2 nih.gov.
Isoprostane Activation : Beyond enzymatic production, isoprostanes, which are free radical-catalyzed products of lipid peroxidation, can also activate the TP receptor in a COX-independent manner, further contributing to atherogenesis, especially in conditions of oxidative stress nih.govahajournals.orgabcam.cn.
An imbalance in the ratio of TXA2 to prostacyclin (PGI2), which has opposing vasodilatory and anti-platelet aggregation effects, is strongly associated with the pathophysiology of atherosclerosis mdpi.com.
Role in Arterial Thrombosis and Vascular Occlusion
TXA2 exhibits strong prothrombotic properties, making it a key mediator in arterial thrombosis and subsequent vascular occlusion, which can lead to severe cardiovascular events nih.govnih.govwikipedia.org.
Potent Platelet Agonist : TXA2 is a powerful activator of platelets, stimulating their aggregation and the activation of new platelets nih.govnih.govwikipedia.org. Upon binding to the TP receptor, TXA2 induces platelet shape change, inside-out activation of integrins, and degranulation, processes essential for clot formation. Circulating fibrinogen then binds to these activated receptors on adjacent platelets, further strengthening the forming thrombus wikipedia.org.
Vasoconstriction : TXA2 is also a potent vasoconstrictor, causing contraction of vascular smooth muscle cells nih.govnih.govnih.gov. This vasoconstrictive action reduces the lumen of blood vessels, bringing platelets into closer proximity and thereby enhancing clot formation nih.govnih.gov.
Thrombus Formation : The combined effects of platelet aggregation and vasoconstriction driven by TXA2 are central to thrombus formation. Arterial thrombosis often results from the rupture of atherosclerotic plaques, leading to rapid platelet deposition and subsequent vessel occlusion oup.com.
Clinical Significance : Uncontrolled TXA2 activity is implicated in the pathogenesis of myocardial infarction and ischemic stroke, where thrombus formation mediated by TXA2-induced platelet aggregation and vascular constriction leads to complete occlusion of blood flow to vital organs nih.govnih.govmdpi.com.
Cellular Basis of Ischemic Injury (e.g., Myocardial and Cerebral Ischemia)
Ischemic injury, such as myocardial infarction and cerebral ischemia (stroke), arises from insufficient blood supply to tissues, often due to thrombotic events where TXA2 plays a direct cellular role nih.govnih.govmdpi.com.
Direct Contribution to Occlusion : In myocardial infarction, TXA2-mediated platelet aggregation and vascular constriction directly contribute to the complete occlusion of blood flow to an area of the heart nih.govnih.gov. Similarly, in ischemic stroke, TXA2's pro-aggregation and vasoconstrictive effects are key pathophysiological mechanisms mdpi.com.
Microvascular Dysfunction : TXA2 contributes to microvascular dysfunction, a critical component of ischemic injury. It causes vasoconstriction in the microvasculature by acting on vascular smooth muscle TXA2 receptors frontiersin.orgmdpi.com. Studies have shown that microvascular contractile responses to TXA2 are modulated in conditions like hypertension and can be affected by procedures such as cardiopulmonary bypass frontiersin.orgmdpi.com.
Reperfusion Injury : TXA2 is also involved in ischemia/reperfusion (I/R) injury. Research indicates that inhibiting TXAS/TXA2/TP signaling provides microvascular protection against oxidative injury in both cardiac and mesenteric arteries during I/R nih.gov. Elevated TXA2 levels following limb ischemia have been shown to mediate increased pulmonary microvascular permeability, highlighting its role in distant organ injury during ischemic events nih.gov.
Inflammatory and Immune System Pathological Modulation
This compound A2 is not merely a pro-thrombotic agent but also a significant modulator of inflammatory and immune responses, often promoting pathological states.
Activation of Pro-inflammatory Signaling Pathways
TXA2 is recognized as a potent pro-inflammatory agent that actively participates in the activation of various pro-inflammatory signaling pathways rupress.orgfrontiersin.org.
Cellular Production : TXA2 is generated by a variety of immune and vascular cells, including macrophages, neutrophils, and endothelial cells, particularly in inflammatory conditions nih.govmdpi.combiolifesas.orgmdpi.com.
NF-κB Activation : Pro-inflammatory cytokines, such as Interleukin-1 (IL-1), are known to activate Nuclear Factor kappa B (NF-κB), which in turn leads to increased expression of TXA2 researchgate.net. This suggests a positive feedback loop where inflammation drives TXA2 production, which then further propagates the inflammatory response.
Cytokine and Chemokine Release : TXA2 can directly stimulate the release of other pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and IL-1 ersnet.org. Platelets, when activated, can also produce a range of pro-inflammatory mediators, including cytokines (e.g., IL-1, TGFβ1) and chemokines (e.g., CXCL1, CXCL4, CXCL5, CCL3), with TXA2 playing a role in this process biolifesas.org.
TP Receptor in Immune Cells : The TP receptor is expressed on immune cells like macrophages and plays a key role in mediating their inflammatory responses mdpi.com. Activation of the TP receptor can lead to downstream signaling events, including the activation of mitogen-activated protein kinase (MAPK) pathways, which are crucial in inflammatory signaling ahajournals.org.
Regulation of Inflammatory Mediator Production and Leukocyte Adhesion
TXA2 contributes to the inflammatory cascade by regulating the production of inflammatory mediators and promoting leukocyte adhesion, crucial steps in the progression of inflammation.
Endothelial Cell Perturbation and Adhesion Molecule Expression : TXA2 perturbs the normal quiescent phenotype of endothelial cells, leading to increased vascular permeability and enhanced expression of cell adhesion molecules (CAMs) such as Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and Endothelial Leukocyte Adhesion Molecule-1 (ELAM-1) rupress.orgnih.gov. This upregulation of CAMs facilitates the adhesion of leukocytes to the vessel wall, a hallmark of inflammation rupress.orgnih.gov.
Leukocyte Aggregation and Infiltration : An increase in this compound levels can induce leukocyte aggregation and contribute to systemic inflammation biolifesas.orgbiolifesas.org. IL-1, a potent pro-inflammatory cytokine, directly stimulates endothelial cell-leukocyte adhesion and the production of TXB2, the stable metabolite of TXA2, further illustrating TXA2's role in promoting cellular infiltration at inflammatory sites biolifesas.orgbiolifesas.org.
Modulation of Cytokine Production : TXA2 can stimulate monocytes to produce various cytokines, including TNF-α, IL-1β, IL-2, IL-5, and IFN-γ, thereby amplifying the inflammatory response jci.org.
Pharmacological Interventions Targeting Thromboxane Pathways: Research Approaches
Thromboxane Synthase Inhibitor (TXSI) Research
This compound Synthase Inhibitors (TXSIs) represent a more targeted approach, acting downstream of the COX enzymes in the this compound pathway. pharmacologyeducation.orgnih.gov
TXSIs work by specifically inhibiting the activity of this compound A2 synthase. patsnap.com This enzyme is responsible for the isomerization of the prostaglandin (B15479496) endoperoxide PGH2 into TXA2 within platelets. patsnap.comtdl.org By selectively blocking this final conversion step, TXSIs effectively suppress the formation of TXA2, a potent mediator of platelet aggregation and vasoconstriction, without affecting the upstream production of PGH2 by COX enzymes. patsnap.comnih.gov This targeted mechanism is distinct from that of COX inhibitors, which block the formation of all prostanoids derived from PGH2. pharmacologyeducation.org
The anti-thrombotic potential of TXSIs has been demonstrated in various pre-clinical and early-phase human research models. nih.gov These studies have confirmed the biochemical efficacy of these compounds. For example, in a study involving human volunteers, administration of the imidazole (B134444) derivative UK-37,248 (Dazoxiben), a this compound synthetase inhibitor, resulted in a significant decrease in serum this compound B2 (the stable metabolite of TXA2) levels. nih.gov Concurrently, there was a notable rise in plasma levels of 6-keto-prostaglandin F1α, the stable metabolite of prostacyclin, supporting the occurrence of the endoperoxide steal phenomenon in vivo. nih.gov Furthermore, the compound completely inhibited platelet aggregation induced by arachidonic acid. nih.gov
Despite these promising biochemical effects and efficacy in short-term animal thrombosis models, the translation of these findings into successful long-term clinical outcomes in human disease has proven disappointing. nih.gov
Table 3: Pre-clinical Research Findings for this compound Synthase Inhibitor UK-37,248 (Dazoxiben)
| Parameter Measured | Observation in Human Volunteers | Implied Anti-thrombotic Effect |
| Serum this compound B2 | Decreased | Reduction in pro-aggregatory TXA2 formation |
| Plasma 6-keto-PGF1α | Increased | Enhancement of anti-aggregatory prostacyclin |
| Platelet Aggregation | Inhibited (in response to arachidonic acid) | Direct functional evidence of anti-platelet activity |
Source: Adapted from research on the in-vivo properties of UK-37,248. nih.gov
This compound Receptor Antagonist (TXRA) Research
This compound Receptor Antagonists (TXRAs) represent a significant area of pharmacological research, aiming to counteract the physiological effects of this compound A2 (TXA2) by targeting its receptor, the T-prostanoid receptor (TP). These antagonists are being investigated for their potential therapeutic applications in conditions where TXA2-mediated platelet activation and vasoconstriction play a critical pathological role.
Mechanism of Action: Direct Receptor Blockade
The primary mechanism of action for this compound Receptor Antagonists (TXRAs) is the direct and competitive blockade of the this compound A2 (TXA2) receptor, known as the TP receptor. pharmacologyeducation.orgnih.gov By binding to the TP receptor, these antagonists prevent the natural ligand, TXA2, and other prostanoids like prostaglandin H2 (PGH2) and certain isoprostanes, from activating it. pharmacologyeducation.orgnih.govnih.gov This blockade inhibits the downstream signaling cascades that would normally lead to platelet aggregation, vasoconstriction, and smooth muscle cell proliferation. pharmacologyeducation.orgmdpi.com
TXRAs are considered to have a potential advantage over inhibitors of this compound synthesis, such as aspirin (B1665792). While aspirin effectively blocks the production of TXA2 by inhibiting the cyclooxygenase (COX) enzyme, it does not prevent the action of other TP receptor agonists. nih.gov Isoprostanes, which are formed non-enzymatically under conditions of oxidative stress, can also activate TP receptors, and their effects are not diminished by aspirin. nih.gov TXRAs, by blocking the receptor itself, provide a more comprehensive inhibition of the pathway, counteracting the effects of all potential agonists that act on the TP receptor. nih.govnih.gov This direct receptor blockade is a key focus in the development of new antithrombotic therapies. pharmacologyeducation.org
Computational and Structural Approaches to Antagonist Design (e.g., Pharmacophore Models, Molecular Field Similarity)
The design of novel and potent this compound receptor antagonists has been significantly advanced by computational and structural methodologies. These approaches allow for the rational design of molecules with a high affinity and specificity for the TP receptor.
Pharmacophore Models: A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. In the context of TXRA design, ligand-based pharmacophore models are developed using a set of known active antagonist compounds. nih.govnih.gov These models identify the key structural features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships that are critical for binding to the TP receptor. nih.gov Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds to identify new potential antagonists that fit the model. youtube.com
Molecular Field Similarity: This approach involves comparing the 3D molecular fields (e.g., steric and electrostatic fields) of a template molecule (a known potent antagonist) with those of candidate compounds. The underlying principle is that molecules with similar 3D fields are likely to have similar biological activities. This method aids in the design of new compounds by ensuring they mimic the shape and electronic properties of effective antagonists. nasu-periodicals.org.ua
An integrated approach combining both pharmacophore modeling and molecular field similarity has been utilized to design new, promising antagonists of this compound A2 receptors. nasu-periodicals.org.ua These computational strategies accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing, thereby reducing the time and cost associated with traditional screening methods. youtube.comnasu-periodicals.org.ua
Development of Selective and Dual-Action Antagonists
Research in targeting the this compound pathway has evolved from selective receptor antagonists to the development of dual-action agents that offer a broader mechanism of intervention.
Selective Antagonists: Initial research focused on developing antagonists highly selective for the TP receptor. These molecules are designed to specifically block the actions of TXA2 and other agonists at the receptor level. nih.gov An example of a selective TP antagonist that has been in clinical development is Terutroban. pharmacologyeducation.orgnih.gov While selective antagonists are effective at blocking the receptor, the accumulation of the TXA2 precursor, PGH2, could potentially lead to off-target effects by acting on other prostanoid receptors. wikipedia.org
Dual-Action Antagonists: To overcome the limitations of single-target agents, researchers have developed compounds with a dual mechanism of action. These agents simultaneously act as a this compound receptor antagonist (TRA) and a this compound synthase inhibitor (TSI). nih.govnih.govacs.org By inhibiting the this compound synthase enzyme, these compounds prevent the conversion of PGH2 to TXA2. pharmacologyeducation.org This not only reduces the primary agonist of the TP receptor but can also lead to a "shunt" effect, where the accumulated PGH2 is redirected towards the synthesis of other beneficial prostaglandins (B1171923), such as prostacyclin (PGI2), which has anti-platelet and vasodilatory properties. nih.govnih.gov A series of ω-phenyl-ω-(3-pyridyl)alkenoic acid derivatives have been synthesized and identified as potent dual TRA/TSI agents. nih.govnih.gov
| Compound | This compound Receptor Antagonism (TRA) | This compound Synthase Inhibition (TSI) | Reference |
|---|---|---|---|
| (E)-21c | Kd = 53 nM | IC50 = 23 nM | nih.gov |
| (E)-7-[4-[4-[[(4-cyclohexylbutyl)amino]carbonyl]-2-oxazolyl] phenyl]-7 -(3-pyridyl)hept-6-enoic acid (14) | Kd = 9.9 ± 0.4 nM | IC50 = 55.0 ± 17.9 nM | nih.govacs.org |
Novel Experimental Approaches for this compound Pathway Modulation
Beyond direct receptor antagonism and synthase inhibition, innovative experimental strategies are being explored to modulate the this compound pathway, offering new potential therapeutic avenues.
Kinase Inhibition Influencing TP Receptor Function (e.g., Pim Kinase)
Recent research has identified a novel regulatory mechanism for the this compound A2 receptor (TPαR) involving Pim kinases, a family of serine/threonine kinases. nih.govbris.ac.uk Pharmacological inhibition or genetic deletion of Pim kinase has been shown to reduce thrombus formation without impairing hemostasis. bris.ac.uk
The mechanism does not involve direct antagonism of the TP receptor or inhibition of cyclooxygenase-1 (COX-1). nih.govbris.ac.uk Instead, Pim kinase inhibition leads to a reduced surface expression of the TP receptor on platelets. nih.govnih.gov This is mediated by an increased internalization of the receptor in a dynamin and β-arrestin-dependent manner. nih.gov Consequently, platelets treated with Pim kinase inhibitors, such as AZD1208, exhibit reduced functional responses to TP receptor agonists like U46619. nih.govhaematologica.org This includes diminished platelet aggregation, α-granule secretion, and integrin αIIbβ3 activation. nih.govhaematologica.org
Site-directed mutagenesis studies have identified serine 57 in the first intracellular loop of the TPα receptor as a key phosphorylation site for Pim kinase, crucial for maintaining the receptor's surface expression and function. nih.gov This discovery presents a new strategy for targeting the this compound pathway that is distinct from traditional approaches and may offer a safer antiplatelet therapy profile. nih.govbris.ac.uk
| Inhibitor | Effect | Mechanism | Reference |
|---|---|---|---|
| AZD1208 | Inhibition of U46619-evoked platelet aggregation (IC50 <10 μM) | Reduces surface expression of TPαR | nih.gov |
| AZD1208 | Inhibition of α-granule secretion and integrin activation | Disruption of TPαR signaling | nih.govhaematologica.org |
| Pim Kinase Inhibitors (General) | Reduced thrombus formation without increased bleeding | Pim kinase-dependent regulation of TPαR function | nih.govbris.ac.uk |
Immunological Strategies Targeting TP Receptor Ligand-Binding Domains (e.g., Vaccine Development)
An innovative immunological approach to inhibit TP receptor function involves the development of a vaccine targeting the receptor's ligand-binding domain. ahajournals.orgnih.gov This strategy aims to generate a specific antibody response against the receptor, thereby blocking its activation.
Research has focused on a peptide-based vaccine modeled over the C-terminus of the second extracellular loop (C-EL2) of the TP receptor, which is a key component of the ligand-binding domain. ahajournals.orgnih.govnih.gov In mouse models, immunization with a keyhole limpet hemocyanin/peptide-based vaccine targeting this domain successfully triggered an immune response, leading to the production of specific antibodies against the C-EL2 region. ahajournals.orgnih.gov
These resulting antibodies have been shown to:
Selectively inhibit TP-mediated platelet aggregation in response to the agonist U46619, without affecting aggregation stimulated by other agonists like ADP and thrombin. ahajournals.org
Inhibit dense and α-granule release, platelet-leukocyte aggregation, and integrin activation in a TP-dependent manner. ahajournals.orgnih.gov
Significantly prolong thrombus formation in vivo. ahajournals.orgnih.gov
Achieve these antithrombotic effects without impairing physiological hemostasis or affecting the expression of major platelet integrins. ahajournals.orgnih.gov
This vaccine-based approach represents a novel therapeutic strategy that could offer long-term inhibition of the this compound pathway with a potentially favorable safety profile compared to traditional antiplatelet agents. nih.govahajournals.org
Advanced Analytical and Methodological Approaches in Thromboxane Research
Measurement of Thromboxane Metabolites as Biomarkers
The assessment of this compound metabolites serves as an indirect yet effective means to evaluate TXA2 synthesis and platelet activation in various physiological and pathological conditions.
Quantification of this compound B2 (TXB2) in Biological Samples
This compound B2 (TXB2) is the stable, inactive hydrolysis product of TXA2 and is widely utilized as a marker for TXA2 production. ontosight.ai Its determination is typically performed using immunoassay techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA). ontosight.aisigmaaldrich.comassaygenie.comcaymanchem.com These methods employ specific antibodies that recognize TXB2, enabling its quantification in various biological samples, including plasma, serum, urine, and cell culture supernatants. ontosight.aisigmaaldrich.comassaygenie.comcaymanchem.com
While immunoassays offer convenience and high throughput, direct measurement of TXB2 in plasma or urine can be problematic due to potential ex vivo platelet activation during blood collection or intra-renal production, which can lead to overestimation of in vivo TXA2 synthesis. sigmaaldrich.comcaymanchem.com Therefore, careful sample collection and preparation are paramount. For instance, serum samples are typically allowed to clot for 30 minutes at room temperature before centrifugation, and then the serum fraction is collected and assayed promptly or stored at -80°C, minimizing freeze-thaw cycles. assaygenie.com Similarly, plasma samples are collected using anticoagulants like EDTA or heparin. assaygenie.com ELISA kits for TXB2 typically offer a detection range from approximately 1.6 to 2,000 pg/mL, with sensitivities as low as 5 pg/mL. assaygenie.comcaymanchem.com
Table 1: Typical Detection Characteristics of this compound B2 ELISA Kits
| Characteristic | Value/Description | Source |
| Detection Method | Competitive Immunoassay | assaygenie.comcaymanchem.com |
| Reactivity | General (Human, other samples) | assaygenie.comcaymanchem.com |
| Range | 1.6 - 2,000 pg/mL | assaygenie.comcaymanchem.com |
| Sensitivity (80% B/B0) | ~5 - 45 pg/mL | sigmaaldrich.comcaymanchem.com |
| Sample Types | Serum, Plasma, Urine, Cell Culture Supernatants | ontosight.aisigmaaldrich.comassaygenie.comcaymanchem.com |
Assessment of Urinary 11-dehydro-TXB2 Excretion as an In Vivo Marker
To overcome the limitations associated with TXB2 measurement, urinary 11-dehydro-TXB2 excretion is considered a more accurate and reliable indicator of total in vivo TXA2 production. sigmaaldrich.comlipidmaps.orgwjgnet.comahajournals.orgnih.govavma.org This is because 11-dehydro-TXB2 is a stable metabolite that is less susceptible to ex vivo platelet activation and is generated by a tissue-bound 11-dehydrogenase enzyme, providing a time-integrated indication of TXA2 synthesis. sigmaaldrich.comwjgnet.comahajournals.orgavma.org Its longer circulating half-life (approximately 45-60 minutes) compared to TXB2 (5-7 minutes) further enhances its utility as a systemic marker. sigmaaldrich.comlipidmaps.org
The measurement of urinary 11-dehydro-TXB2 is widely used to monitor platelet activation and assess the efficacy of antiplatelet therapies, such as aspirin (B1665792), in preventing thrombotic events. wjgnet.comahajournals.orgnih.govwikipedia.org Techniques for its quantification include Enzyme-Linked Immunosorbent Assay (ELISA) and advanced chromatographic methods like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). lipidmaps.orgwjgnet.comahajournals.orgjpp.krakow.plnih.gov LC-MS/MS, in particular, offers high selectivity and accuracy, often employing deuterium-labeled internal standards for precise quantification. ahajournals.orgnih.gov
Studies have reported mean urinary 11-dehydro-TXB2 concentrations in healthy adults ranging from approximately 635 ± 427 pg/mg creatinine (B1669602) to 3337 pg/mg creatinine. wjgnet.comnih.gov Elevated levels of 11-dehydro-TXB2 have been observed in various atherothrombotic diseases and correlate with major adverse clinical events and impaired left ventricular performance. ahajournals.orgnih.gov
Table 2: Urinary 11-dehydro-TXB2 Levels in Healthy Adults
| Study Population | Mean Urinary 11-dehydro-TXB2 Excretion (pg/mg creatinine) | Measurement Method | Source |
| Healthy Adults (n=13) | 635 ± 427 | LC-MS/MS | nih.gov |
| Healthy Controls | 3337 | ELISA | wjgnet.com |
Chromatographic Techniques
Chromatographic techniques provide highly specific and accurate methods for the separation, identification, and quantification of thromboxanes and their metabolites, often serving as gold standards for validation of other assay methods.
Gas Chromatography/Mass Spectrometry (GC/MS) for High Specificity and Accuracy
Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful analytical technique widely employed for the analysis of thromboxanes due to its high specificity and accuracy. wmich.edu It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, allowing for the precise quantification of individual compounds within complex biological mixtures. labioscientific.com GC/MS is often used to cross-validate results obtained from immunoassays, confirming their accuracy. nih.govwmich.edu
While highly effective, GC/MS analysis of thromboxanes typically requires extensive sample preparation, including extraction and derivatization steps to make these compounds volatile enough for GC analysis. labioscientific.com Limitations of GC/MS include the high cost of instrumentation, the need for specialized expertise, and its primary suitability for volatile and semi-volatile organic compounds. wmich.edulabioscientific.com
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of this compound B2 and other arachidonic acid metabolites. nih.govcapes.gov.brcapes.gov.brresearchgate.net HPLC systems can employ various column types (e.g., fatty acid columns, normal-phase, reversed-phase) and mobile phase compositions (e.g., water-acetonitrile mixtures, tetrahydrofuran, acetonitrile, water, and acetic acid) to achieve optimal separation. nih.govcapes.gov.brtandfonline.com
HPLC methods have been developed for the rapid separation and quantitative collection of TXB2, along with other prostaglandins (B1171923) and eicosanoids, from biological samples such as human platelets. nih.govresearchgate.net Detection in HPLC can be achieved through various means, including UV detection or, more commonly for enhanced sensitivity, fluorimetric detection, often in conjunction with derivatization strategies. wmich.educapes.gov.br The technique can separate even subtle structural variations, such as the hemiacetalic 11-hydroxy anomers of TXB2. capes.gov.br Furthermore, the coupling of HPLC with mass spectrometry (LC-MS/MS) has significantly advanced this compound research, offering highly sensitive, specific, and high-throughput quantification of TXB2 and its metabolites in various matrices. jpp.krakow.plnih.govresearchgate.net
Pre-column Derivatization Strategies with Fluorescent Reagents for Enhanced HPLC Detection
To significantly enhance the sensitivity of HPLC detection for thromboxanes, which often lack strong chromophores or fluorophores, pre-column derivatization strategies with fluorescent reagents are frequently employed. tandfonline.comnih.govresearchgate.nettandfonline.com This approach involves chemically modifying the this compound molecule before chromatographic separation to introduce a fluorescent tag, thereby enabling sensitive detection by fluorescence detectors. tandfonline.comnih.govtandfonline.com
Common strategies involve derivatizing the carboxylic acid group or alcoholic functions present in this compound B2. For instance, the carboxylic group of TXB2 can be esterified using fluorescent probes such as 4-bromomethyl-7-methoxycoumarin (B43491) or panacyl bromide. capes.gov.brtandfonline.comnih.gov For derivatizing alcoholic functions, reagents like 7-[(chlorocarbonyl)methoxy]-4-methylcoumarin have been utilized. tandfonline.comacs.org These derivatized products are then chromatographed on appropriate HPLC columns, often normal-phase columns (e.g., LiChrosorb Diol), using solvent systems like hexane-ethanol mixtures, and detected by fluorescence. capes.gov.brtandfonline.com This methodology allows for the detection of thromboxanes at picogram levels, significantly improving the limits of detection and enabling the analysis of these compounds in complex biological fluids. capes.gov.brnih.gov
Immunoassays
Immunoassays are widely used for the sensitive and specific quantification of this compound metabolites, particularly this compound B2 (TXB2), in various biological samples. These methods leverage the high specificity of antibody-antigen interactions.
Radioimmunoassay (RIA) for this compound B2 Quantification
Radioimmunoassay (RIA) has been a foundational technique for quantifying this compound B2 (TXB2) due to its high sensitivity. This method involves a competitive binding process where a fixed amount of radiolabeled TXB2 competes with unlabeled TXB2 (from the sample or standard) for a limited number of antibody binding sites. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled TXB2 in the sample. RIA has been utilized to determine TXB2 in various biological matrices, including purified material from human plasma. Studies have shown good correlation between RIA and other analytical methods, such as enzyme immunoassay, for TXB2 quantification. mdpi.com
Enzyme Immunoassays (EIA)
Enzyme Immunoassays (EIA), particularly Enzyme-Linked Immunosorbent Assays (ELISA), offer a non-isotopic alternative to RIA for this compound detection, providing comparable sensitivity and specificity. ELISA kits for this compound B2 (TXB2) are designed as competitive enzyme immunoassays. In this technique, an anti-TXB2 antibody is typically pre-coated onto a microplate. Samples or standards containing unlabeled TXB2 compete with a fixed quantity of biotinylated TXB2 for binding to the immobilized antibody. After incubation and washing away unbound components, an avidin-HRP (Horseradish Peroxidase) conjugate is added. The HRP then catalyzes a colorimetric reaction with a substrate (e.g., TMB), producing a color whose intensity is inversely proportional to the concentration of TXB2 in the original sample. sigmaaldrich.comnih.govmdpi.comguidetopharmacology.orguniprot.org
EIA methods are highly specific for TXB2, with negligible cross-reactivity with other this compound metabolites or related prostanoids. mdpi.comuniprot.org They can be used to analyze TXB2 levels in a wide range of biological fluids, including urine, serum, plasma, cell culture supernatants, and tissue homogenates. nih.govmdpi.comguidetopharmacology.orguniprot.orguniprot.orgdokumen.pub For instance, an improved EIA procedure for 11-dehydro-Thromboxane B2, a stable urinary metabolite of TXA2, has been developed using a one-step solid-phase extraction followed by EIA. This method demonstrated high recovery (83%), doubled assay sensitivity, and improved reproducibility, with intra- and inter-assay coefficients of variation of 3% and 13.8%, respectively. rsc.org Comparison with gas chromatography-mass spectrometry (GC-MS) showed excellent agreement, with an R² value of 0.94, highlighting the reliability of EIA for in vivo platelet function studies. rsc.org
Electrochemical Assays for this compound Detection
Electrochemical assays involve the detection of analytes based on their electrical properties or changes in current/potential during a chemical reaction. While general electrochemical biosensors and voltammetric methods are widely used for detecting various biomolecules and drugs, direct electrochemical assays specifically for this compound detection are less commonly detailed in the provided literature. The focus in some contexts is on the electrochemical monitoring of processes influenced by this compound, such as coagulation, or the activity of enzymes involved in this compound synthesis. For example, amperometric biosensors have been developed for various analytes, often relying on enzyme-catalyzed oxidoreductive reactions. mdpi.com this compound A2 synthase (TBXAS1), an enzyme involved in TXA2 production, is a cytochrome P450 enzyme, and P450-electrode systems have been explored for biosensing applications. researchgate.net Voltammetric methods, including cyclic voltammetry and differential pulse voltammetry, are employed for sensitive detection of various compounds by measuring their oxidation or reduction peaks. mdpi.commdpi.commdpi.comnih.govkaist.ac.kr While these techniques offer advantages like speed, high sensitivity, and low cost, their direct application for quantifying this compound itself is not explicitly elaborated in the search results, which tend to focus on other related substances or enzyme activities.
In Vitro Platelet Function Assays in this compound Research (e.g., Aggregometry, Secretion Studies)
In vitro platelet function assays are crucial for understanding the role of this compound in platelet activation and aggregation.
Aggregometry: Light transmission aggregometry (LTA), developed by Born in the 1960s, is a widely employed method to assess platelet aggregation in platelet-rich plasma (PRP). researchgate.net This assay measures the ability of platelets to clump together in response to various agonists, such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, and arachidonic acid (AA). researchgate.net this compound A2 (TXA2) is a potent inducer of platelet aggregation, and its effects can be studied by observing the aggregation response to agonists that stimulate TXA2 production or by using TXA2 mimetics. marrvel.orgnih.gov Research utilizing aggregometry has shown that this compound receptor antagonists, such as nstpbp5185, can concentration-dependently inhibit human platelet aggregation induced by collagen, arachidonic acid, and the TXA2 mimetic U46619. genecards.orgresearchgate.netguidetopharmacology.org This inhibition is achieved by competitively blocking the binding of agonists to the this compound receptor (TP receptor). genecards.orgresearchgate.netguidetopharmacology.org
Secretion Studies: While not explicitly detailed in the provided search results, secretion studies often complement aggregometry by measuring the release of granular contents (e.g., ATP, serotonin) from activated platelets. This compound A2 plays a significant role in promoting platelet degranulation and the release of these pro-thrombotic mediators, which further amplify platelet activation and aggregation.
Molecular Biology Techniques in Receptor and Enzyme Studies (e.g., Gene Expression Analysis by RT-PCR, Gene Knockout Models)
Molecular biology techniques are indispensable for investigating the genetic regulation and functional roles of this compound-related enzymes and receptors.
Gene Expression Analysis by RT-PCR: Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) is a standard method for quantifying the messenger RNA (mRNA) expression levels of this compound synthase (TBXAS1) and this compound A2 receptor (TBXA2R, also known as TP receptor). kaist.ac.krmaayanlab.cloudpharmakb.comassaygenie.comresearchgate.net Studies have used quantitative real-time RT-PCR to analyze TBXA2R and TBXAS1 transcript levels in various human tissues and cell lines. For example, breast tumor tissue has shown higher levels of TBXA2R compared to normal mammary tissues. maayanlab.cloud RT-PCR analysis of human nasal mucosa demonstrated the expression of TXA2 receptor alpha mRNA in vascular smooth muscle cells, endothelial cells, epithelial cells, and submucosal glands. pharmakb.com Research on the human this compound A2 receptor (TP), which exists as two isoforms (TPα and TPβ) due to alternative mRNA splicing, has shown that most examined cell/tissue types express both isoforms, with TPα mRNA often predominating. assaygenie.comresearchgate.net For instance, primary human umbilical vein endothelial cells (HUVECs) expressed approximately six-fold greater levels of TPα than TPβ. assaygenie.comresearchgate.net The expression of human this compound synthase (TXS) gene is modulated by multiple factors, including cis-elements, trans-activators, and possibly genomic methylation, as revealed by RT-PCR and other molecular analyses. kaist.ac.kr In hematopoietic cells, TXS expression is significantly higher in mature megakaryocytes compared to less mature progenitors. RT-PCR has also been used to study the regulation of steroidogenic acute regulatory (StAR) gene expression by the this compound A2 receptor in murine Leydig cells.
Gene Knockout Models: Gene knockout models, primarily in mice, have provided invaluable insights into the physiological and pathophysiological roles of this compound. By selectively disrupting genes encoding this compound-related proteins, researchers can elucidate the specific contributions of these pathways. For instance, mice with a targeted disruption of the gene encoding the this compound-prostanoid (TP) receptor (TP-/- mice) have been used to study the immunoregulatory actions of TXA2. These studies demonstrated that both mitogen-induced and cellular responses to alloantigen were substantially reduced in TP-/- spleen cells, indicating that this compound augments cellular immune responses and inflammatory tissue injury. The development of mouse lines with targeted mutations of genes encoding enzymes and receptors in the prostanoid pathway has significantly advanced the understanding of how prostanoids, including thromboxanes, act as both effectors and regulators of inflammation.
In Vivo Animal Models for Studying this compound Biology
In vivo animal models are essential for investigating the complex roles of this compound in physiological processes and disease states within a living organism.
Thrombosis Models: Animal models are widely used to study the prothrombotic properties of this compound A2 (TXA2). For example, murine thrombosis models, such as those involving ferric chloride (FeCl3)-induced thrombus formation or pulmonary embolism, are used to assess the efficacy of antiplatelet agents targeting the this compound pathway. genecards.orgresearchgate.netguidetopharmacology.org In these models, compounds that inhibit the this compound receptor, like nstpbp5185, have been shown to prolong the latent period for platelet plug formation and increase survival rates in pulmonary embolism models, with less bleeding than aspirin. genecards.orgguidetopharmacology.org Aspirin, which inhibits platelet cyclooxygenase 1 (COX-1) and thus reduces TXA2 production, has been shown to reduce thrombus formation induced by collagen in mouse models, further validating the role of platelet TXA2 in thrombosis. Rat models of thrombosis induced by ferric chloride application on the abdominal aorta have also been used to demonstrate that this compound receptor antagonists can significantly reduce thrombus weight. researchgate.net
Inflammation Models: this compound also plays a role in inflammatory processes, and various animal models are employed to study this. For instance, rat models of inflammatory bowel disease (IBD) induced by intracolonic instillation of trinitrobenzenesulfonic acid (TNB) have shown increased this compound production. nih.gov Treatment with a this compound A2 receptor antagonist, such as ONO-NT-126, significantly reduced colonic damage in these models, suggesting a crucial role for the this compound-thromboxane receptor system in IBD pathogenesis. nih.gov Other inflammatory models, such as the rat carrageenan-induced pleurisy model and the air pouch model, have also been used to study the complex interplay of prostanoids, including thromboxanes, in modulating inflammatory responses. In vivo models of cardiac transplant rejection in mice have shown that the absence of this compound A2 receptors can reduce immune-mediated tissue injury, indicating that this compound augments cellular immune responses and inflammation.
Measurement of this compound in Vivo: In animal models, this compound levels or its effects are measured using various techniques. This often involves quantifying stable metabolites like TXB2 in biological fluids (e.g., plasma, urine, colonic luminal release) using immunoassays. nih.gov For example, in the IBD rat model, the luminal release of TXB2 was measured to assess the impact of this compound A2 receptor antagonists. nih.gov The production of TXA2 by platelets in mice can be assessed by measuring TXA2 levels in blood after treatment with inhibitors.
Future Directions and Emerging Research Avenues in Thromboxane Biology
Elucidation of Novel Regulatory Mechanisms for Thromboxane Synthesis and Signaling
Future research aims to identify new regulatory mechanisms governing this compound synthesis and signaling. This compound A2 (TXA2) is generated from prostaglandin (B15479496) H2 (PGH2) by this compound-A synthase (TXAS) wikipedia.org. This process also yields 12-hydroxyheptadecatrienoic acid (12-HHT) and malondialdehyde (MDA) in approximately equimolar amounts wikipedia.orgmdpi.comnih.gov. While aspirin (B1665792) irreversibly inhibits cyclooxygenase 1 (COX-1), thereby preventing PGH2 and subsequent TXA2 formation, novel regulatory pathways remain to be fully elucidated wikipedia.org.
Understanding the transcriptional and post-transcriptional regulation of TXAS and this compound receptor (TP) expression is a key area. For instance, a BRCA1-c-Myc complex has been found to transcriptionally repress TP gene expression, and BRCA1 knockdown can upregulate TBXA2R expression mdpi.com. Other tumor suppressor genes, such as Wilms' tumor (WT1) and hypermethylated in cancer (HIC1), also repress TPα expression by binding to promoter 1 in breast and prostate cancer cell lines mdpi.com. Further investigation into these molecular controls could reveal new targets for modulating this compound activity.
Further Characterization of this compound Receptor Heterogeneity at the Molecular Level
The human this compound receptor (TP) exists as two isoforms, TPα and TPβ, which arise from alternative mRNA splicing of a single gene on chromosome 19p13.3 mdpi.comwikipedia.orgaacrjournals.orgmaynoothuniversity.ieucd.ie. These isoforms share the first 328 amino acids but diverge in their C-terminal cytoplasmic domains, with TPα being 343 amino acids long and TPβ 407 amino acids mdpi.comwikipedia.org. Both isoforms primarily activate Gq proteins, leading to increases in intracellular calcium and IP3 formation mdpi.comwikipedia.orgaacrjournals.org. However, they also exhibit distinct intracellular signaling mechanisms and trafficking patterns aacrjournals.org.
Future research will focus on a deeper molecular characterization of these isoforms, including their specific interactions with G proteins (e.g., G11, G12, G13, G14, G15, G16, Gi, Gs, Gh) and non-traditional downstream regulators like protein kinase C-related kinase (PRK)-1 and PRK-2 mdpi.comresearchgate.net. For example, the interaction of TP isoforms with PRK-1 and PRK-2 is essential for TP-induced prostate cancer cell migration and can manipulate histone H3 phosphorylation mdpi.com. The TPα isoform is predominantly found in platelets, while both isoforms are expressed in most other tissues maynoothuniversity.ienih.gov. The relative expression of TPα to TPβ mRNA varies significantly across different cell and tissue types, highlighting the need for comprehensive tissue-specific and cell-specific analyses of their distribution and function maynoothuniversity.ie.
Furthermore, the phenomenon of TPα/TPβ heterodimerization is an active area of study. Co-expression of TPα and TPβ has been shown to significantly augment the response to isoprostanes like 8-isoprostaglandin F2α (iPF2αIII) and 8-isoprostaglandin E2 (iPE2III), suggesting that the TPα/TPβ heterodimer may constitute a modified TP receptor with increased sensitivity to these lipid mediators nih.gov. This enhanced signaling occurs without overt changes in ligand binding affinity, indicating a complex interplay at the receptor level nih.gov.
Deeper Understanding of this compound's Role in Specific Cellular and Inter-cellular Interactions (e.g., Leukocyte-Endothelial Interaction)
This compound A2 (TXA2) is a crucial mediator in cellular and intercellular interactions, particularly in the context of inflammation and immunity. Research is expanding to understand its role beyond platelet aggregation and vasoconstriction wikipedia.orgahajournals.orglipotype.com.
Leukocyte-Endothelial Interaction: TXA2 has been shown to be a major regulator of inflammatory processes in vivo and is involved in endothelial cell activation and amplification of inflammation frontiersin.org. Platelets, activated by TXA2, interact with leukocytes, especially neutrophils, through adhesion molecules like P-selectin and PSGL-1, facilitating leukocyte recruitment to sites of inflammation frontiersin.orgnih.govoup.com. This interaction is critical for the innate immune response and can influence leukocyte extravasation into tissues frontiersin.orgnih.gov.
Immune Cell Modulation: TXA2-TP signaling modulates acquired immunity by negatively regulating dendritic cell (DC)-T cell interactions ahajournals.orgnih.govresearchgate.net. Dendritic cells produce TXA2, and naive T cells express the this compound receptor mdpi.comnih.govresearchgate.net. A TP agonist can enhance the random movement (chemokinesis) of naive T cells, impair DC-T cell adhesion, and inhibit DC-dependent T cell proliferation nih.govresearchgate.net. This suggests that high TXA2 release from tumor cells might modulate anti-tumor immunity by co-opting this regulatory mechanism mdpi.com.
Cancer Cell Crosstalk: TXA2 plays an important role in cancer development and metastasis researchgate.netresearchgate.net. Cancer cells can amplify platelet activation by enhancing TXA2 synthesis, contributing to tumor metastasis researchgate.net. Platelet-derived microparticles, which contain bioactive components like TXA2, also mediate cellular crosstalk in thrombotic and occlusive vascular disorders, inflammation, and cancer frontiersin.orgfrontiersin.org.
Further studies are needed to delineate the precise mechanisms by which this compound influences these complex cellular and intercellular communications.
Exploration of this compound By-products' Biological Activities Beyond this compound A2 (e.g., 12-HHT)
While this compound A2 (TXA2) is the primary focus, its by-products are gaining recognition for their independent biological activities. 12-hydroxyheptadecatrienoic acid (12-HHT) is produced in equimolar amounts with TXA2 during PGH2 metabolism by this compound-A synthase wikipedia.orgmdpi.comnih.gov. Although initially considered an inactive by-product, 12-HHT has been identified as an endogenous ligand for BLT2, a low-affinity leukotriene B4 receptor nih.govnih.govresearchgate.netrupress.org.
The biological activities of 12-HHT include:
Chemotaxis: 12-HHT can induce chemotaxis in immune cells, such as bone marrow-derived mast cells, through BLT2 activation researchgate.netrupress.org.
Wound Healing and Barrier Functions: 12-HHT has been shown to play important roles in barrier functions and wound healing researchgate.net.
Tumor Formation: BLT2 activation by 12-HHT has been linked to enhanced tumor formation mdpi.com.
It has been demonstrated that 12-HHT is produced by both TXAS-dependent and TXAS-independent pathways nih.govnih.gov. For example, while TXAS inhibition significantly reduces 12-HHT production, it does not completely abolish it, indicating alternative biosynthetic routes from PGH2 nih.govnih.gov.
Another important by-product is this compound B2 (TXB2), which is a stable, biologically inactive metabolite of TXA2, formed by its rapid hydration wikipedia.orgontosight.aihmdb.ca. While TXB2 itself is largely considered inactive, its levels are used as a stable marker to indirectly measure TXA2 production in vivo wikipedia.orgrndsystems.com. Further research into other metabolites, such as tetranor-Thromboxane B2 (a metabolite of TXB2), could reveal additional biological roles and metabolic pathways ontosight.ai.
Development of Highly Selective and Targeted this compound Pathway Modulators
The development of highly selective and targeted this compound pathway modulators remains a critical area of research, aiming to overcome limitations of existing antiplatelet therapies. Current treatments for thrombotic conditions, such as aspirin (which inhibits COX-1 and thus TXA2 production), can have side effects like bleeding complications wikipedia.orgmdpi.com.
Future efforts are focused on:
Selective TP Receptor Antagonists: These compounds block the downstream effects of TP activation, offering advantages over TXAS inhibitors by also blocking the effects of other TP ligands like prostaglandin endoperoxides and isoprostanes pharmacologyeducation.orgnih.gov. Examples include Seratrodast, used for asthma, and Terutroban, previously in clinical development for atherothrombosis wikipedia.orgpharmacologyeducation.orgnih.gov. Despite promising preclinical data, Terutroban did not meet primary endpoints in a phase 3 stroke prevention study compared to aspirin wikipedia.orgnih.gov.
This compound Synthase (TXAS) Inhibitors: These drugs prevent the conversion of PGH2 to TXA2, primarily reducing TXA2 synthesis in platelets pharmacologyeducation.orgnih.gov. They may also enhance vascular generation of prostacyclin (PGI2), an anti-aggregatory prostaglandin, by shunting PGH2 towards PGI2 synthesis nih.govpharmacologyeducation.org.
Dual-Action Modulators: Research is ongoing into compounds that combine TXAS inhibition and TP receptor antagonism (e.g., Ridogrel, Terbogrel, BM-567) wikipedia.orgpharmacologyeducation.orgnih.govuliege.beresearchgate.net. These dual modulators theoretically offer a more comprehensive blockade of the this compound pathway pharmacologyeducation.orgnih.govuliege.be. BM-567, for instance, has shown high affinity for TP receptors and potent antiplatelet effects by inhibiting both TXA2 receptors and this compound synthase uliege.be.
Novel Modulators with Broader Activities: Beyond direct TXA2 pathway modulation, compounds that combine this compound modulation with other pharmacological activities, such as platelet activating factor antagonism, angiotensin II antagonism, or 5-lipoxygenase inhibition, are being explored researchgate.net. Flavonoids like apigenin (B1666066) and ginkgetin (B1671510) have also been identified as novel modulators of platelet function by antagonizing the TP receptor or inhibiting COX-1, respectively mdpi.com.
Brain-Penetrant Antagonists: For neurological conditions like Alzheimer's disease, where TP receptor activation is implicated in Aβ production, the development of brain-penetrant TP receptor antagonists is a key area acs.org. Replacing the carboxylic acid moiety with heterocyclic bioisosteres has shown promise in improving blood-brain barrier permeability while retaining receptor affinity acs.org.
The goal is to develop therapies with improved efficacy and reduced side effects, particularly in conditions where aspirin's effectiveness is limited or where extraplatelet sources of TXA2 or isoprostanes contribute to pathology pharmacologyeducation.orgnih.gov.
Investigation of this compound Signaling in Unique or Understudied Pathophysiological Contexts
While this compound's role in cardiovascular diseases and inflammation is well-established, there is a growing interest in investigating its signaling in unique or understudied pathophysiological contexts.
Cancer Progression: TXA2 signaling is increasingly recognized in various cancers. Increased cyclooxygenase (COX)-2 expression, a precursor to TXA2, has been described in many human cancers researchgate.net. The TPβ isoform, specifically, has been implicated in bladder cancer pathogenesis, with its expression being increased in tumor tissue and correlating with poorer prognosis aacrjournals.org. TPβ expression, but not TPα, promotes cell proliferation, migration, and invasion in bladder cancer cell lines, and its signaling through Gα12 or β-arrestin 2 contributes to these effects aacrjournals.org. Further studies are needed to delineate the precise roles of TXAS and TP-β receptors in cancer and to explore their pharmacological inhibition pharmacologyeducation.org.
Rare Bleeding Disorders: this compound synthase deficiency is a rare genetic disorder characterized by impaired platelet aggregation due to a defect in this compound synthesis or signaling, leading to bleeding tendencies ontosight.ainih.govorpha.net. Further research into these rare disorders can provide insights into the fundamental aspects of this compound biology and hemostasis.
Pulmonary Arterial Hypertension (PAH) and Right Ventricular Dysfunction: Recent investigations suggest that TP receptor antagonists, such as NTP42, can attenuate experimental PAH by alleviating pulmonary pathologies and reducing right ventricular (RV) remodeling nih.gov. Elevated expression of the TP target has been observed in RV tissue from PAH and dilated cardiomyopathy patients, indicating a broader pattern of deleterious consequences of TP activation on the heart nih.gov.
Lymphangiogenesis: TXA2-TP signaling has been found to enhance lymphangiogenesis during inflammation, suggesting a novel role in lymphatic system responses ahajournals.org.
Kidney Disease: The TP antagonist Ifetroban is in phase 2 clinical development for the treatment of kidney failure wikipedia.org.
B-cell Development: COX-1-derived TXA2 plays an essential role in early B-cell development by regulating JAK/STAT5 signaling ashpublications.org. This suggests a potential immune-suppressive effect of low-dose aspirin in humans by reducing TXA2 production ashpublications.org.
Alzheimer's Disease: TP receptor activation is implicated in increased Aβ production in Alzheimer's disease, suggesting it as a potential drug target acs.org.
These investigations highlight the expanding understanding of this compound's diverse roles beyond its traditional cardiovascular functions, opening new avenues for therapeutic exploration.
Integration of Multi-omics Approaches for Comprehensive this compound Pathway Analysis
The integration of multi-omics approaches (genomics, proteomics, metabolomics, lipidomics) is crucial for a comprehensive analysis of the this compound pathway. This holistic approach can reveal complex interactions and regulatory networks that are not apparent from studying individual components in isolation.
Genomics and Transcriptomics: Analyzing gene expression patterns (e.g., TBXA2R gene for TP isoforms) and genetic variations (polymorphisms) can provide insights into individual predispositions to this compound-related conditions and differential responses to therapies mdpi.comucd.iejci.org.
Proteomics: Studying the expression, post-translational modifications, and protein-protein interactions of enzymes (e.g., TXAS, COX-1, COX-2) and receptors (TPα, TPβ) involved in this compound synthesis and signaling can elucidate novel regulatory mechanisms mdpi.comresearchgate.net.
Metabolomics and Lipidomics: Quantifying this compound, its precursors (e.g., PGH2, arachidonic acid), and its metabolites (e.g., TXB2, 12-HHT, MDA, isoprostanes) provides a dynamic snapshot of pathway activity and identifies novel bioactive lipids wikipedia.orgnih.govnih.govlipotype.comnih.govontosight.aihmdb.ca. Techniques like LC-MS/MS are instrumental in quantifying various eicosanoids and their by-products nih.govnih.gov.
Systems Biology: Integrating data from these different omics layers can build comprehensive models of the this compound pathway, predicting its behavior under various physiological and pathological conditions and identifying novel therapeutic targets. This approach can help understand the intricate cellular crosstalk mediated by this compound and its by-products in complex diseases.
By leveraging multi-omics, researchers can gain a deeper, more integrated understanding of this compound biology, moving beyond isolated observations to a systems-level perspective.
Advancements in Non-Invasive Biomarker Measurement Techniques for Research Applications in this compound Biology
The study of this compound (TX) biology has significantly benefited from the development of non-invasive biomarker measurement techniques, particularly for assessing in vivo this compound A2 (TXA2) biosynthesis and platelet activation. Given the chemical instability and very short half-life of TXA2 (approximately 30 seconds, leading to its hydration to this compound B2), direct measurement of TXA2 in biological fluids is challenging and prone to ex vivo artifact wikiwand.comfrontiersin.orgpnas.orgresearchgate.net. Consequently, research has focused on measuring its more stable enzymatic metabolites, primarily in urine, which offer a time-integrated and non-invasive index of TX biosynthesis frontiersin.orgpnas.orgnih.gov.
Key Non-Invasive Biomarkers
The primary non-invasive biomarkers of TXA2 formation are its urinary metabolites, 11-dehydro-thromboxane B2 (11-dehydro-TXB2) and 2,3-dinor-thromboxane B2 (2,3-dinor-TXB2) frontiersin.orgnih.govfrontiersin.org. This compound B2 (TXB2) is the stable hydration product of TXA2 frontiersin.orgwikiwand.com. Both 11-dehydro-TXB2 and 2,3-dinor-TXB2 are major enzymatic metabolites of TXB2, with 11-dehydro-TXB2 being identified as the most abundant urinary metabolite in some studies frontiersin.orgfrontiersin.orglipidmaps.org. These metabolites are cleared renally, making urine an ideal matrix for their measurement labcorp.com. Their excretion reflects systemic TXA2 production, largely originating from activated platelets via the cyclooxygenase (COX)-1 pathway researchgate.netnih.gov.
Measurement Techniques
Early characterization of this compound metabolites involved gas chromatography/mass spectrometry (GC-MS), which provided high specificity and accuracy pnas.orgnih.govlipidmaps.org. This technique was instrumental in identifying various enzymatic metabolites of systemically infused TXB2 frontiersin.orgnih.gov. Over time, enzyme immunoassays (EIAs), particularly enzyme-linked immunosorbent assays (ELISA), have been optimized and widely adopted for measuring 11-dehydro-TXB2 in urine due to their practicality, cost-effectiveness, and suitability for large-scale research studies lipidmaps.orgresearchgate.netresearchgate.netmedmutual.com. These assays often normalize results against urine creatinine (B1669602) concentration to account for variations in urine dilution, making 24-hour urine collection less critical and allowing for the use of spot urine samples researchgate.netresearchgate.net.
Detailed Research Findings and Applications
Non-invasive measurement of this compound metabolites has been crucial in understanding platelet activation in vivo and assessing the efficacy of antiplatelet therapies, particularly aspirin nih.govfrontiersin.orglabcorp.com.
Monitoring Platelet Activation : Elevated levels of urinary 11-dehydro-TXB2 and 2,3-dinor-TXB2 have been observed in various clinical conditions associated with increased platelet activation, such as acute coronary syndromes and acute ischemic stroke, reflecting repeated episodes of platelet activation frontiersin.orgnih.gov. For instance, studies have shown that urinary TXB2 levels can be a sensitive indicator of platelet activation, with elevated levels potentially reflecting ongoing cardiovascular, peripheral vascular, and cerebrovascular disease processes labcorp.com.
Assessing Aspirin Response : Aspirin irreversibly inhibits platelet COX-1, preventing TXA2 formation wikiwand.commedmutual.comwikipedia.org. Measurements of urinary 11-dehydro-TXB2 are widely used to monitor the pharmacological effect of aspirin labcorp.comresearchgate.netwikipedia.org. A significant reduction in urinary 11-dehydro-TXB2 levels below a predetermined cut-off (e.g., 1500 pg/mg creatinine) after aspirin ingestion indicates an adequate aspirin response researchgate.net. Conversely, levels above this threshold may suggest suboptimal aspirin effect or "aspirin resistance" researchgate.netmedmutual.com. Research has shown that daily aspirin ingestion can inhibit urinary 11-dehydro-TXB2 by over 70% in both healthy individuals and those with diabetes researchgate.net.
Disease-Specific Applications :
Cystic Fibrosis : Patients with cystic fibrosis exhibit significantly enhanced 11-dehydro-TXB2 excretion compared to control subjects, suggesting increased in vivo platelet activation in this condition. Low-dose aspirin administration has been shown to suppress this enhanced excretion by over 80%, confirming a predominant platelet source atsjournals.org.
Diabetes and Cardiovascular Disease : Studies in patients with diabetes and cardiovascular disease have shown higher baseline urinary 11-dehydro-TXB2 levels compared to healthy controls. Female subjects, both diabetic and control, also demonstrated higher baseline levels than males. Despite aspirin ingestion, a higher rate of "poor aspirin responders" (those with urinary 11-dehydro-TXB2 levels above the cut-off) was observed in diabetic patients with acute coronary syndrome compared to controls researchgate.net.
Hepatorenal Syndrome : Markedly elevated urinary this compound B2 concentrations have been observed in patients with hepatorenal syndrome, suggesting an imbalance of vasoconstrictor and vasodilator metabolites of arachidonic acid in this condition nih.gov.
Representative Research Findings on Urinary 11-dehydro-TXB2 Levels
| Study Population / Condition | Baseline Urinary 11-dehydro-TXB2 (Mean ± SD or Range) | Effect of Aspirin (if applicable) | Reference |
| Healthy Controls | 325 ± 184 pg/mg creatinine | ~75.1% inhibition | researchgate.netatsjournals.org |
| Patients with Cystic Fibrosis | 2,440 ± 1,453 pg/mg creatinine | >80% suppression with low-dose aspirin | atsjournals.org |
| Patients with Diabetes Mellitus | 69.6% higher than healthy controls | ~71.7% inhibition | researchgate.net |
| Aspirin Poor Responders (Cut-off) | >1500 pg/mg creatinine | N/A (indicates insufficient response despite aspirin) | researchgate.net |
| Hepatorenal Syndrome | 0.69 ± 0.15 ng/ml | N/A (levels fell with improved renal function in survivors) | nih.gov |
Note: Units may vary across studies (e.g., pg/mg creatinine, ng/ml urine). Conversion factors may be needed for direct comparison.
Future Directions and Emerging Research Avenues
Future advancements in non-invasive biomarker measurement techniques for this compound biology are likely to focus on increasing sensitivity and developing more comprehensive analytical platforms. Technologies like amplified ELISA (e.g., using tyramide signal amplification, TSA) and single-molecule array (Simoa) digital ELISA are emerging, offering femtogram-level sensitivity for detecting low-abundance biomarkers uconn.eduquanterix.com. Such advancements could enable the detection of this compound metabolites at even earlier stages of pathological processes or in conditions where their concentrations are very low, potentially improving early disease detection and personalized therapeutic monitoring uconn.eduquanterix.comnih.govfrontiersin.org. The integration of multi-omics data with biomarker detection algorithms also holds promise for a more systematic and efficient identification of valuable biomarkers in complex diseases frontiersin.org.
Q & A
Basic Research Questions
Q. What are the primary physiological functions of thromboxane A2 (TXA2) and its metabolite TXB2 in hemostasis and vascular regulation?
- Methodological Answer : TXA2, synthesized via this compound synthase from prostaglandin H2 (PGH2), induces platelet aggregation, vasoconstriction, and bronchoconstriction. Its effects are studied using platelet-rich plasma assays and vascular tone measurements in isolated arterial preparations. TXB2, a stable metabolite, serves as a biomarker for TXA2 production. Quantification via ELISA or GC/MS in urine/plasma reflects systemic this compound activity, aiding in monitoring cardiovascular disease progression .
Q. Which analytical methods are most suitable for quantifying this compound levels in biological samples, and what are their methodological considerations?
- Methodological Answer :
Q. How does this compound contribute to pathological thrombosis, and what experimental models validate its role?
- Methodological Answer : TXA2 overexpression is linked to atherosclerosis and thrombosis. Murine models with this compound receptor (TP) knockouts or pharmacological inhibitors (e.g., aspirin, TP antagonists) demonstrate reduced platelet aggregation and thrombus formation. Ex vivo platelet function tests (e.g., light transmission aggregometry) and in vivo arterial injury models (e.g., FeCl3-induced thrombosis) are standard for evaluating TXA2 inhibitors .
Advanced Research Questions
Q. How do this compound synthase inhibitors differ from receptor antagonists in modulating TXA2 signaling in cancer progression?
- Methodological Answer :
- Synthase Inhibitors (e.g., Ozagrel): Block TXA2 production, reducing tumor angiogenesis and metastasis. Validated in glioma models via RT-PCR and migration assays .
- Receptor Antagonists (e.g., SQ29548): Inhibit TP receptor signaling, suppressing tumor cell proliferation. Prostate cancer studies use xenograft models and RNA interference to assess TP receptor-driven pathways .
Dual modulators (e.g., DT-TX 30) combining both actions show enhanced anti-tumor efficacy in diabetic retinopathy models .
Q. What experimental models resolve contradictions in this compound data, such as variable plasma TXB2 levels under different storage conditions?
- Methodological Answer : Pre-analytical standardization is critical. For example:
- Time-to-processing : Centrifugation within 30 minutes post-collection minimizes in vitro platelet activation .
- Anticoagulants : EDTA vs. citrate affects TXB2 stability; indomethacin addition inhibits cyclooxygenase during sample handling .
Multi-center studies using harmonized protocols (e.g., standardized centrifugation, freeze-thaw cycles) reduce inter-lab variability .
Q. How does this compound receptor (TP) signaling intersect with hormonal regulation in endocrine disorders?
- Methodological Answer : TP receptors in adrenal/pituitary tissues modulate cortisol and ACTH secretion. In vitro models (e.g., adrenal cell lines treated with TXA2 analogs) show upregulated steroidogenic enzymes via cAMP/PKA pathways. Clinical studies correlate urinary TXB2 levels with cortisol in Cushing’s syndrome, suggesting TXA2 as a therapeutic target. Dual inhibition of TP and COX-2 pathways is being explored in preclinical trials .
Data Contradiction Analysis
Q. Why do this compound inhibitors show variable efficacy in liver fibrosis models?
- Methodological Answer : Discrepancies arise from model-specific factors:
- TXA2 Source : Hepatic stellate cells vs. platelets produce TXA2 with distinct roles in fibrogenesis. Cell-specific knockout models clarify this .
- Inhibitor Selectivity : this compound synthase inhibitors (TXSI) reduce lipid peroxidation (via CYP2E1 inhibition), while receptor antagonists (TXRA) do not, as seen in rat ethanol-induced liver injury studies .
- Endpoint Selection : Fibrosis markers (e.g., TGF-β1, collagen deposition) vs. inflammatory cytokines (TNF-α) may reflect different pathway activations .
Emerging Research Frontiers
Q. Can this compound modulators be repurposed for neurodegenerative or angiogenic disorders?
- Methodological Answer : TP receptor antagonists reduce amyloid-β-induced neuroinflammation in Alzheimer’s models (microglial assays). In retinopathy, TXSI (e.g., dazoxiben) normalizes aberrant angiogenesis via VEGF modulation. High-content screening of TP receptor interactomes identifies novel targets like HIF-1α .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
